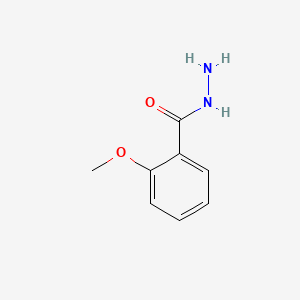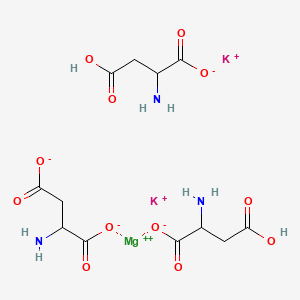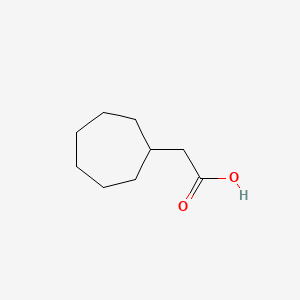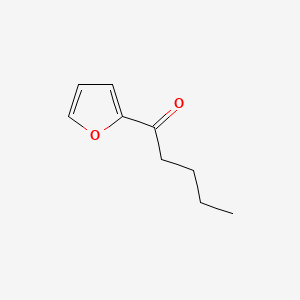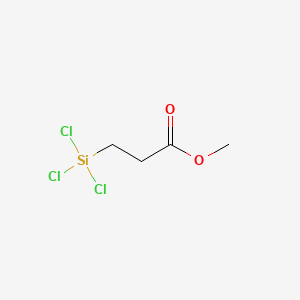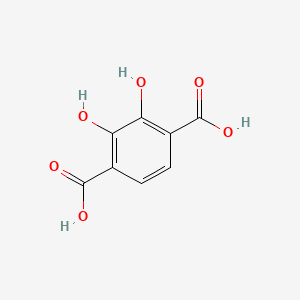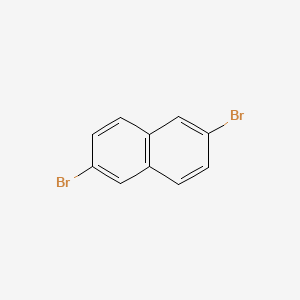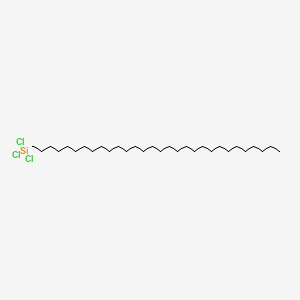
トリクロロトリコンチルシラン
概要
説明
Silane, trichlorotriacontyl- is a type of silane, which is a diverse class of charge-neutral organic compounds with the general formula SiR4 . The R substituents can be any combination of organic or inorganic groups . Most silanes contain Si-C bonds . Silane, trichlorotriacontyl- has a molecular formula of C30H61Cl3Si and a molecular weight of 556.2 g/mol.
Synthesis Analysis
Silane coupling agents, such as Silane, trichlorotriacontyl-, are often synthesized using different methods exhibiting higher reactivity towards hydrolysis . For instance, a new silane coupling agent was synthesized by using tert-butyl hydroperoxide and (3-chloropropyl) trimethoxysilane .Molecular Structure Analysis
The molecular structure of silanes is complex and diverse. In organosilicon chemistry, silanes are a diverse class of charge-neutral organic compounds with the general formula SiR4 . The R substituents can be any combination of organic or inorganic groups .Chemical Reactions Analysis
Silane coupling agents, such as Silane, trichlorotriacontyl-, undergo various chemical reactions. These include nucleophilic substitution, click chemistry, supramolecular modification, photochemical reaction, and other reactions . These reactions are key to the functionality of silane coupling agents, as they allow for the introduction of functional groups onto the surfaces of particles .Physical And Chemical Properties Analysis
Silane coupling agents have various physical and chemical properties that make them valuable for multi-materialization . These include interfacial adhesive strength, water treatment, polymer composites, and coatings . The methoxy-type silane coupling agent composites-based modification is discussed using different methods exhibiting higher reactivity towards hydrolysis .科学的研究の応用
多結晶シリコンの製造
トリクロロトリコンチルシラン: は、太陽光発電および半導体産業の主要な材料である多結晶シリコンの製造における前駆体です 。同様の化学構造を共有するトリクロロシランの合成は、これらの分野における高純度シリコンを製造する上で重要なステップです。 このプロセスには、技術グレードのシリコンからトリクロロシランを直接合成し、その後精製して多結晶シリコンを形成するために堆積させる工程が含まれます .
ヒドロシリル化反応
有機合成では、トリクロロトリコンチルシランはヒドロシリル化反応に使用できます。 このプロセスでは、不飽和有機化合物にシリコン含有基を付加し、幅広い有機ケイ素材料を生成します 。これらの材料は、医薬品、農薬、シリコーンの製造に用途があります。
作用機序
Target of Action
Silanes in general are known to interact with various surfaces, forming a covalent bond with the inorganic surface . This suggests that the primary targets of Silane, trichlorotriacontyl- could be inorganic surfaces where it forms covalent bonds.
Mode of Action
Silane, trichlorotriacontyl- interacts with its targets through a process known as silanization . During this process, the silane molecule forms a covalent bond with the inorganic surface, modifying the surface properties . This interaction results in changes to the surface, such as increased hydrophobicity, which can influence various properties of the material it is applied to .
Biochemical Pathways
Silanes are known to play a role in various chemical reactions, including radical reductions and hydrosilylation . These reactions could potentially affect various biochemical pathways, leading to downstream effects.
Result of Action
The modification of inorganic surfaces by silanes can lead to changes in the properties of the material, such as increased hydrophobicity . This could potentially influence the behavior of cells or molecules interacting with the modified surface.
Action Environment
The action, efficacy, and stability of Silane, trichlorotriacontyl- can be influenced by various environmental factors. For instance, the presence of moisture can lead to hydrolysis of the silane, affecting its reactivity . Additionally, the nature of the inorganic surface it interacts with can also influence its action .
Safety and Hazards
将来の方向性
There is ongoing research into the development and application of silane coupling agents. This includes exploring synthetic approaches, surface modification, surface thermodynamic properties, techniques, salinization reaction, and recent development in the use of silane modifiers in various applications .
特性
IUPAC Name |
trichloro(triacontyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H61Cl3Si/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-34(31,32)33/h2-30H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UADSXMQUUGJFAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCC[Si](Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H61Cl3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90887746 | |
| Record name | Silane, trichlorotriacontyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90887746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
556.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
70851-48-8 | |
| Record name | Triacontyltrichlorosilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70851-48-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silane, trichlorotriacontyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070851488 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, trichlorotriacontyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silane, trichlorotriacontyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90887746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trichlorotriacontylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.100 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




